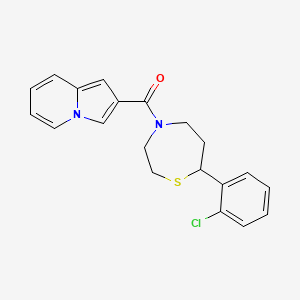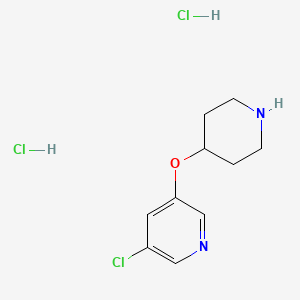
3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride” is a chemical compound with the molecular formula C10H15Cl3N2O . It has a molecular weight of 285.6 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, is a significant area of research in the pharmaceutical industry . Piperidines are key synthetic fragments for designing drugs . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13ClN2O.2ClH/c11-8-1-2-10 (13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2;2*1H . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
A novel method for synthesizing conformationally rigid diamines, which are significant in medicinal chemistry, utilizes a catalytic hydrogenation process. This approach offers a simpler, more scalable alternative to previous multi-stage procedures for producing related compounds, highlighting its potential for producing large quantities of such compounds efficiently (Smaliy et al., 2011).
Structural and Chemical Properties
The crystal structure analysis of desloratadine, a tricyclic antihistamine featuring a piperidin-4-yloxy group, does not showcase strong hydrogen bonds despite the molecule's capability to form such bonds. This property might influence its interaction with biological targets and could be relevant for designing drugs with specific binding characteristics (Bhatt & Desiraju, 2006).
Medicinal Chemistry Applications
A study on water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists demonstrates the modification of the C(5) position with a piperidin-4-yloxy moiety, resulting in compounds with improved water solubility at physiological pH. This modification enhances the compound's suitability for intravenous infusion, illustrating the role of piperidin-4-yloxy modifications in developing therapeutically relevant molecules (Baraldi et al., 2012).
Advancements in Organic Synthesis
The development of synthetic bacteriochlorins with integral spiro-piperidine motifs signifies a breakthrough in organic chemistry. Incorporating a spiro-piperidine unit into bacteriochlorins allows for the customization of these compounds by nitrogen derivatization. This advancement opens up new possibilities for designing compounds with specific spectral properties and biological activities (Reddy et al., 2013).
Eigenschaften
IUPAC Name |
3-chloro-5-piperidin-4-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.2ClH/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9;;/h5-7,9,12H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQCCSGDBQQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CN=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2748288.png)

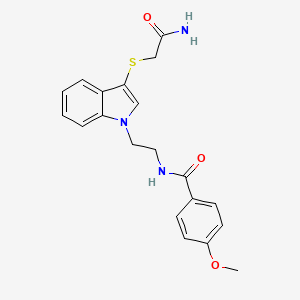



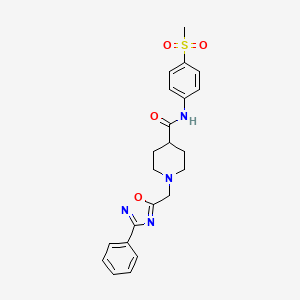
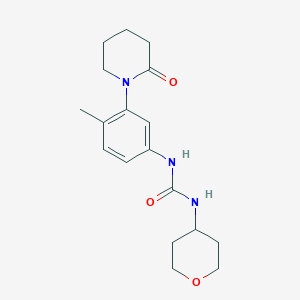
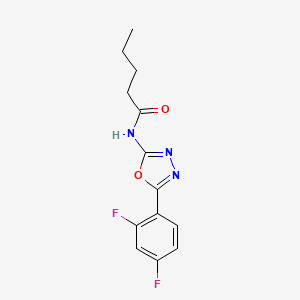
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2748304.png)

![N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748306.png)

